Chloromethyl trifluoromethyl sulfide
Overview
Description
Chloromethyl trifluoromethyl sulfide is an organosulfur compound with the molecular formula CF3SCH2Cl. It is a colorless liquid with a pungent odor and is known for its reactivity and utility in various chemical syntheses .
Mechanism of Action
Target of Action
Chloromethyl trifluoromethyl sulfide is a chemical compound used in chemical synthesis It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry . This suggests that this compound may interact with its targets through a radical mechanism, leading to the introduction of a trifluoromethyl group.
Pharmacokinetics
Its physical properties such as boiling point (635 °C/740 mmHg) and density (1412 g/mL at 25 °C) suggest that it is a volatile and dense liquid . These properties could influence its absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, it’s classified as a flammable liquid and skin corrosive , indicating that safety measures should be taken when handling this compound.
Preparation Methods
Chloromethyl trifluoromethyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyl methyl sulfide with trifluoromethyl iodide under specific conditions . Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents required for its synthesis .
Chemical Reactions Analysis
Chloromethyl trifluoromethyl sulfide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chloromethyl trifluoromethyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Chloromethyl trifluoromethyl sulfide can be compared with similar compounds such as chloromethyl methyl sulfide and chloromethyl phenyl sulfide. While all these compounds contain a chloromethyl group, the presence of the trifluoromethyl group in this compound imparts unique reactivity and properties. This makes it particularly useful in applications where the trifluoromethyl group is desired .
Properties
IUPAC Name |
chloromethylsulfanyl(trifluoro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3S/c3-1-7-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQRPMWQQUKPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392757 | |
Record name | Chloromethyl trifluoromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-58-2 | |
Record name | Chloromethyl trifluoromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl trifluoromethyl sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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